

A Technical Guide to the Spectroscopic Profile of 2-Isopropylisothiazolidine 1,1-dioxide

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Compound of Interest

Compound Name: 2-Isopropylisothiazolidine 1,1-dioxide

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Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for **2-Isopropylisothiazolidine 1,1-dioxide** is not readily available in the public domain. This guide provides an in-depth, projected spectroscopic analysis based on the known characteristics of the isothiazolidine 1,1-dioxide scaffold and data from structurally related compounds. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **2-Isopropylisothiazolidine 1,1-dioxide**. These predictions are derived from the analysis of similar N-substituted cyclic sulfamides and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CH (i-Pr)	3.5 - 4.0	septet	~6.8	The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom.
CH ₃ (i-Pr)	1.2 - 1.4	doublet	~6.8	The two methyl groups of the isopropyl substituent.
N-CH ₂	3.2 - 3.6	triplet	~7.0	Methylene group adjacent to the nitrogen atom in the isothiazolidine ring.
S-CH ₂	3.0 - 3.4	triplet	~7.0	Methylene group adjacent to the sulfonyl group in the isothiazolidine ring.
CH ₂ -CH ₂	2.2 - 2.6	quintet	~7.0	The central methylene group of the isothiazolidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
CH (i-Pr)	50 - 55	The methine carbon of the isopropyl group.
CH ₃ (i-Pr)	20 - 25	The methyl carbons of the isopropyl group.
N-CH ₂	45 - 50	Methylene carbon adjacent to the nitrogen.
S-CH ₂	50 - 55	Methylene carbon adjacent to the sulfonyl group.
CH ₂ -CH ₂	25 - 30	The central methylene carbon of the isothiazolidine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
SO ₂ Stretch (asymmetric)	1320 - 1280	Strong	Characteristic strong absorption for sulfonyl groups. [1]
SO ₂ Stretch (symmetric)	1160 - 1120	Strong	Characteristic strong absorption for sulfonyl groups. [1]
C-H Stretch (sp ³)	2975 - 2850	Medium-Strong	Aliphatic C-H stretching from the isopropyl and isothiazolidine ring protons.
C-N Stretch	1250 - 1020	Medium	Stretching vibration of the carbon-nitrogen bond.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion Type	Predicted m/z	Fragmentation Pathway
[M+H] ⁺	178	Molecular ion peak (protonated).
[M-C ₃ H ₇] ⁺	135	Loss of the isopropyl group.
[M-SO ₂] ⁺	114	Loss of sulfur dioxide.

Experimental Protocols

While a specific protocol for **2-Isopropylisothiazolidine 1,1-dioxide** is not available, the following is a general procedure for the synthesis of the isothiazolidine 1,1-dioxide core, which can be adapted for the introduction of the N-isopropyl group.

General Procedure for the Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Aza-Michael Addition:

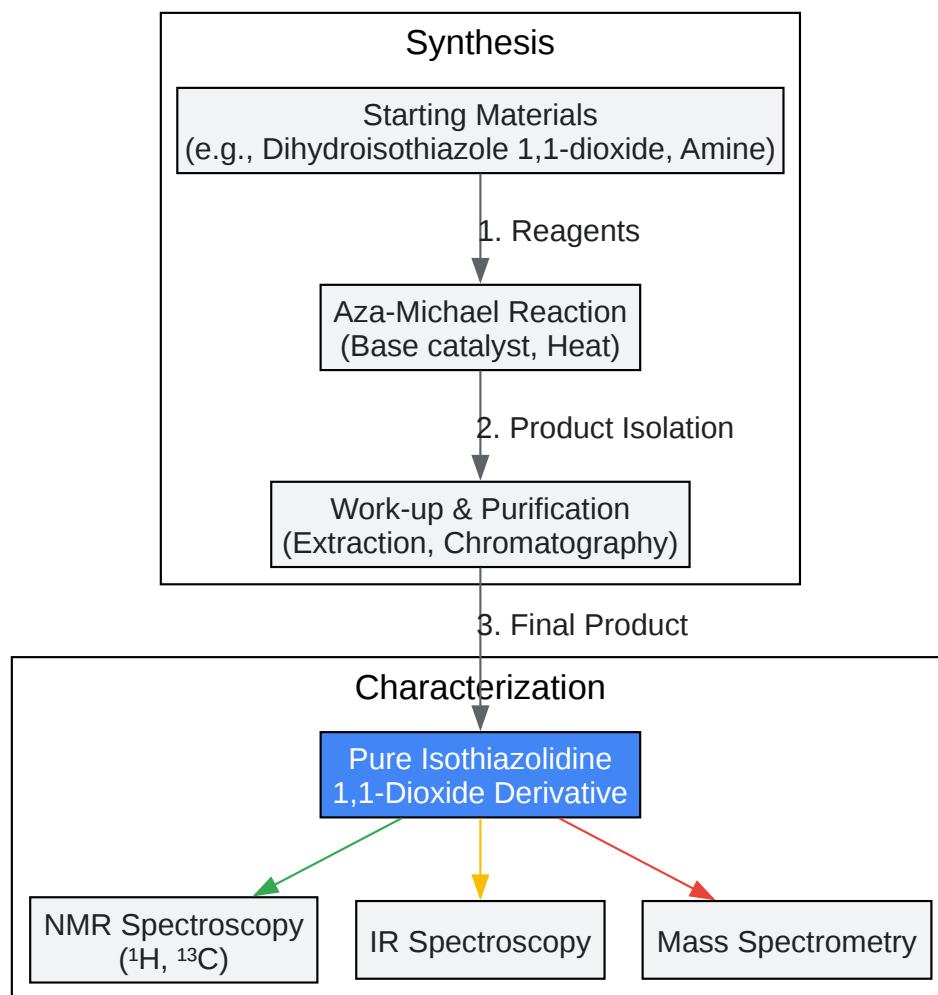
This protocol is adapted from the synthesis of related isothiazolidine 1,1-dioxide libraries.^[2]

- **Reaction Setup:** To a solution of a suitable α,β -unsaturated sultam precursor, such as 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in a dry solvent like methanol (MeOH) in a round-bottom flask, add a catalytic amount of a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %).
- **Nucleophilic Addition:** Add the corresponding amine, in this case, isopropylamine (1.5 equivalents), to the stirring solution.
- **Reaction Conditions:** Heat the reaction mixture at a suitable temperature, for instance, 60 °C, for a period of 12 hours or until the reaction is complete as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, dilute the reaction mixture with a suitable solvent system such as a 9:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH). Filter the diluted mixture through a silica plug (SPE) and wash with the same solvent system. Concentrate the filtrate under reduced pressure to yield the crude product.
- **Characterization:** The resulting isothiazolidine 1,1-dioxide can be further purified if necessary and characterized using standard analytical techniques including NMR, IR, and MS.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide derivatives.

Workflow for Synthesis and Characterization of Isothiazolidine 1,1-Dioxides



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Caption: Synthetic and analytical workflow for isothiazolidine 1,1-dioxides.

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References

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